molecular formula C5H10BrN B3433684 S-2-Pyrrolidylmethylbromide CAS No. 51368-36-6

S-2-Pyrrolidylmethylbromide

Cat. No.: B3433684
CAS No.: 51368-36-6
M. Wt: 164.04 g/mol
InChI Key: KMIDALMOELWSMC-YFKPBYRVSA-N
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Description

S-2-Pyrrolidylmethylbromide, also known as Pyrrolidine, 2-(bromomethyl)-, (2S)-, is a chemical compound with the molecular formula C5H10BrN and a molecular weight of 164.04 g/mol. This compound is notable for its applications in various scientific research fields and industrial processes.

Scientific Research Applications

S-2-Pyrrolidylmethylbromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is employed in the study of biological processes and the development of bioactive molecules.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for S-2-Pyrrolidylmethylbromide is not explicitly mentioned in the search results. The mechanism of action generally refers to how a substance produces an effect in a biological system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyrrolidylmethylbromide typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromomethane under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: S-2-Pyrrolidylmethylbromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxidized forms .

Comparison with Similar Compounds

    Pyrrolidine: A structurally similar compound but lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromopyrrolidine: Another brominated pyrrolidine derivative with distinct chemical properties and uses.

Uniqueness: S-2-Pyrrolidylmethylbromide is unique due to its specific bromine substitution, which imparts distinct reactivity and enables its use in specialized applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

(2S)-2-(bromomethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDALMOELWSMC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303757
Record name (2S)-2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51368-36-6
Record name (2S)-2-(Bromomethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51368-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-2-Pyrrolidylmethylbromide
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S-2-Pyrrolidylmethylbromide
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S-2-Pyrrolidylmethylbromide
Reactant of Route 4
S-2-Pyrrolidylmethylbromide
Reactant of Route 5
S-2-Pyrrolidylmethylbromide
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